molecular formula C14H13NO2S B6350923 4-Methylbenzyl-4-nitrophenyl sulfide CAS No. 42497-84-7

4-Methylbenzyl-4-nitrophenyl sulfide

Cat. No.: B6350923
CAS No.: 42497-84-7
M. Wt: 259.33 g/mol
InChI Key: KBQGHKGFURPSIZ-UHFFFAOYSA-N
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Description

4-Methylbenzyl-4-nitrophenyl sulfide is a synthetic organosulfur compound of significant interest in antibacterial research and chemical biology. Its core structure features an electrophilic sulfur center, which is key to its research value. This compound is designed to undergo thiol-disulfide exchange reactions, a mechanism that allows it to modify crucial biological thiols such as glutathione, coenzyme A (CoA), and cysteine residues in enzymes . This covalent modification can disrupt essential bacterial processes; for instance, the transfer of the organosulfur moiety to the active-site cysteine of biosynthetic enzymes like FabH (β-ketoacyl-acyl carrier protein synthase III) inhibits bacterial fatty acid biosynthesis, a validated target for antibiotic development . The inclusion of the 4-nitrophenyl group enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by thiols and thereby increasing its reactivity in biological systems. Researchers can leverage this reactivity to develop novel antibacterial agents, particularly against Gram-positive pathogens such as Staphylococcus aureus . Furthermore, the 4-methylbenzyl moiety can influence the compound's lipophilicity and overall pharmacokinetic properties, making it a versatile scaffold in structure-activity relationship (SAR) studies aimed at optimizing drug-like characteristics. Beyond antimicrobial applications, this sulfide serves as a valuable tool in chemical biology for probing cysteine function in enzymes and studying protein thiol modifications. This product is intended for research purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-methyl-4-[(4-nitrophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-11-2-4-12(5-3-11)10-18-14-8-6-13(7-9-14)15(16)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQGHKGFURPSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

FeCl₃·6H₂O-Mediated Synthesis

A prominent method for synthesizing aryl sulfides involves iron-catalyzed cross-coupling, as demonstrated in the preparation of 4-nitrophenyl phenyl sulfide. Adapting this protocol, 4-methylbenzyl-4-nitrophenyl sulfide can be synthesized via the reaction of 4-nitrothiophenol with 4-methylbenzyl bromide in the presence of FeCl₃·6H₂O and a cationic 2,2-bipyridyl ionic liquid.

Procedure :

  • Combine 4-nitrothiophenol (1.0 mmol), 4-methylbenzyl bromide (1.2 mmol), FeCl₃·6H₂O (10 mol%), and the ionic liquid (15 mol%) in acetonitrile.

  • Stir the mixture at 80°C for 12 hours under nitrogen.

  • Extract the product with ethyl acetate, dry over MgSO₄, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Key Insights :

  • The ionic liquid enhances catalyst stability and substrate solubility, enabling a yield of ~75% under mild conditions.

  • The electron-withdrawing nitro group on the phenyl ring facilitates nucleophilic aromatic substitution, while the Fe³⁺ center mediates oxidative coupling.

Nucleophilic Substitution Under Basic Conditions

Thiolate-Alkylation Strategy

A two-step approach involves generating a thiolate intermediate from 4-nitrothiophenol, followed by alkylation with 4-methylbenzyl bromide.

Procedure :

  • Deprotonate 4-nitrothiophenol (1.0 mmol) with NaOH (1.2 mmol) in ethanol/water (3:1) at 0°C.

  • Add 4-methylbenzyl bromide (1.5 mmol) dropwise and reflux for 6 hours.

  • Quench with ice water, extract with dichloromethane, and purify via recrystallization (ethanol).

Key Insights :

  • Excess base ensures complete deprotonation of the thiol, minimizing disulfide formation.

  • Polar protic solvents favor SN2 mechanisms, achieving yields of ~65%.

Transition Metal-Catalyzed Cross-Coupling

Copper-Catalyzed C–S Bond Formation

Copper catalysts, such as CuI, enable Ullmann-type coupling between 4-nitroiodobenzene and 4-methylbenzyl thiol.

Procedure :

  • Mix 4-nitroiodobenzene (1.0 mmol), 4-methylbenzyl thiol (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol) in DMF.

  • Heat at 120°C for 24 hours under argon.

  • Filter, concentrate, and purify via flash chromatography.

Key Insights :

  • CuI facilitates single-electron transfer, enabling coupling even with deactivated aryl halides.

  • Elevated temperatures are critical for overcoming the electron-deficient nature of the nitro group.

Comparative Analysis of Methods

Method Catalyst/Reagent Conditions Yield Purity
FeCl₃·6H₂O-MediatedFeCl₃·6H₂O, ionic liquid80°C, 12 h, N₂75%>95%
Thiolate AlkylationNaOHReflux, 6 h65%90%
Copper-CatalyzedCuI, K₂CO₃120°C, 24 h, Ar58%85%

Mechanistic Considerations

Iron-Catalyzed Pathway

The Fe³⁺ ion coordinates to the thiolate, generating a reactive intermediate that undergoes electrophilic attack by the 4-methylbenzyl bromide. The ionic liquid stabilizes charged transition states, lowering activation energy.

Challenges and Optimization Strategies

  • Side Reactions : Disulfide formation competes in thiolate alkylation. Mitigation: Use inert atmospheres and excess alkylating agent.

  • Catalyst Cost : FeCl₃·6H₂O is cost-effective compared to palladium or nickel systems.

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of nitroaromatics .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzyl-4-nitrophenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products

    Oxidation: 4-Methylbenzyl-4-nitrophenyl sulfoxide, 4-Methylbenzyl-4-nitrophenyl sulfone.

    Reduction: 4-Methylbenzyl-4-aminophenyl sulfide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methylbenzyl-4-nitrophenyl sulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent in preclinical studies for diseases such as cancer and inflammatory disorders.

    Industry: Utilized in manufacturing processes to improve product quality and efficiency, with considerations for health and safety to minimize risks.

Mechanism of Action

The mechanism by which 4-Methylbenzyl-4-nitrophenyl sulfide exerts its effects depends on the specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could involve disruption of bacterial cell membranes or inhibition of essential enzymes.

    Chemical Reactions: In organic synthesis, the sulfide group can act as a nucleophile, participating in various substitution and addition reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Analysis

Below is a comparative analysis of 4-Methylbenzyl-4-nitrophenyl sulfide with structurally analogous sulfides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
This compound C₁₃H₁₁NO₂S ~245.32 Benzyl, 4-nitrophenyl N/A† Enhanced lipophilicity
4-Nitrodiphenyl sulfide C₁₂H₉NO₂S 231.27 Phenyl, 4-nitrophenyl 952-97-6 Simpler structure, lower mass
Bis(4-nitrophenyl)sulfane C₁₂H₈N₂O₄S 276.29 Two 4-nitrophenyl groups 1223-31-0 Higher nitro content, polar

Key Differences and Implications

Structural Complexity: The benzyl group in this compound introduces steric bulk and hydrophobicity compared to 4-Nitrodiphenyl sulfide, which lacks the CH₂ spacer between the sulfur and phenyl group .

Reactivity :

  • The electron-withdrawing nitro group in all three compounds activates the sulfur atom for nucleophilic substitution or oxidation. However, the benzyl group in the target compound may stabilize intermediates in reactions due to resonance effects .

Applications :

  • 4-Nitrodiphenyl sulfide is often used as a precursor in polymer chemistry due to its straightforward synthesis .
  • Bis(4-nitrophenyl)sulfane ’s dual nitro groups make it a candidate for explosives research or redox-active materials .
  • The benzyl derivative’s lipophilicity suggests utility in hydrophobic drug delivery systems or as a corrosion inhibitor .

Notes and Limitations

Data Gaps : Physical properties (e.g., melting point, solubility) and experimental reactivity data are absent in the provided evidence, limiting deeper mechanistic comparisons.

Functional Group Diversity : Compounds like 4-methyl-3-nitrobenzenesulfonyl chloride () and Sodium (4-nitrophenyl)methanesulfonate () were excluded from comparison due to differing functional groups (sulfonyl chloride, sulfonate).

Q & A

Q. Example Protocol :

StepReagent/ConditionRole
14-Methylbenzyl thiolNucleophile
24-ChloronitrobenzeneElectrophile
3Triethylamine (base)Neutralize HCl byproduct
4DMF, 70°C, 18hSolvent and reaction driver

Advanced Consideration : Computational methods (e.g., density functional theory) can predict reaction pathways and optimize conditions by modeling transition states and intermediates .

What analytical techniques are most effective for characterizing this compound?

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure (e.g., aromatic proton splitting patterns and sulfide linkage).
  • IR Spectroscopy : Identifies functional groups (S–C stretch at ~700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • HPLC/MS : Validates purity and molecular weight .

Advanced : X-ray crystallography provides precise bond lengths and angles, critical for understanding electronic effects of the nitro and methyl groups .

How can researchers assess the compound’s stability under varying pH and temperature conditions?

Q. Basic

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 1–13) at 25–80°C using UV-Vis or HPLC.
  • Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., stability up to 150°C) .

Advanced : Isotopic labeling (e.g., ¹⁸O in nitro groups) tracks degradation pathways via mass spectrometry .

How should experimental design address contradictions in reported reaction yields?

Advanced
Apply Design of Experiments (DoE) to isolate variables:

FactorRangeImpact
Temperature50–90°CHigher temps accelerate side reactions
Solvent polarityDMF vs. THFPolar solvents favor SNAr
Base strengthEt₃N vs. K₂CO₃Stronger bases improve thiol activation

Statistical analysis (ANOVA) identifies significant factors, while computational reaction modeling resolves mechanistic ambiguities .

What mechanistic insights exist for acid-catalyzed hydrolysis of this compound?

Advanced
The nitro group activates the aromatic ring toward electrophilic attack. Kinetic studies suggest:

  • Rate-determining step : Protonation of the nitro group, facilitating nucleophilic water attack.
  • Activation energy : ~45 kJ/mol (derived from Arrhenius plots). Computational studies reveal a tetrahedral intermediate stabilized by resonance .

How can computational methods improve synthesis optimization?

Q. Advanced

  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations map energy landscapes.
  • Machine Learning : Trained on existing reaction data to predict optimal catalysts (e.g., phase-transfer agents) .

What challenges arise in purifying this compound, and how are they resolved?

Q. Basic

  • Challenge : Co-elution of byproducts (e.g., disulfides).
  • Solution : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

What role does this compound play in synthesizing complex molecules?

Advanced
It serves as a precursor for:

  • Pharmaceutical intermediates : Functionalization via nitro reduction to amines.
  • Polymer additives : Sulfide groups act as stabilizers against oxidative degradation .

How does crystallography data inform electronic structure analysis?

Advanced
X-ray data reveal:

  • Bond lengths : S–C (1.81 Å) and C–NO₂ (1.48 Å), indicating electron-withdrawing effects.
  • Dihedral angles : ~30° between aromatic rings, influencing conjugation .

What statistical methods validate reproducibility in synthesis protocols?

Q. Advanced

  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., temp vs. solvent).
  • Control Charts : Track batch-to-batch variability in purity and yield .

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